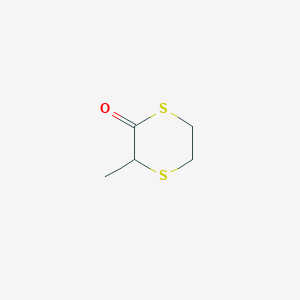
3-Methyl-1,4-dithian-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-dithian-2-one is an organic compound with the molecular formula C5H8OS2 It is a sulfur-containing heterocycle, specifically a dithiane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dithian-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1,3-propanedithiol with a carbonyl compound under acidic conditions. The reaction typically proceeds as follows:
Thioacetalization: The carbonyl compound (such as an aldehyde or ketone) reacts with 3-methyl-1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. This forms a thioacetal intermediate.
Cyclization: The thioacetal intermediate undergoes cyclization to form the 1,4-dithiane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to achieve high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,4-dithian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Functionalized dithiane compounds.
Aplicaciones Científicas De Investigación
3-Methyl-1,4-dithian-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures.
Materials Science: The compound is used in the development of high-performance polymers, such as poly(thioether-thioester)s, which exhibit excellent mechanical properties and recyclability.
Environmental Applications: It has been investigated for its ability to selectively remove heavy metals like mercury from aqueous solutions, making it useful in environmental remediation.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,4-dithian-2-one involves its reactivity towards various chemical reagents. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, allowing for the formation of new bonds and functional groups. The compound’s ability to undergo ring-opening polymerization is particularly notable, as it enables the formation of high-performance polymers with unique properties .
Comparación Con Compuestos Similares
3-Methyl-1,4-dithian-2-one can be compared to other dithiane derivatives, such as 1,3-dithianes and 1,2-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithianes offer distinct reactivity and synthetic utility . The unique properties of this compound, such as its ability to form high-performance polymers and its environmental applications, set it apart from other similar compounds.
List of Similar Compounds
- 1,3-Dithiane
- 1,2-Dithiane
- 3-Methyl-1,2-dithian-4-one
Propiedades
IUPAC Name |
3-methyl-1,4-dithian-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)8-3-2-7-4/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBPNYGSSECOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)SCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














